Cas no 2320195-96-6 (3-methoxy-1-(5-methyl-1,2-oxazol-4-yl)methylpiperidine)

3-Methoxy-1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a methoxy group at the 3-position and a 5-methyl-1,2-oxazol-4-ylmethyl moiety at the nitrogen. This structure combines the steric and electronic properties of both piperidine and oxazole rings, making it a versatile intermediate in medicinal chemistry and drug development. The methoxy group enhances solubility and modulates reactivity, while the methyl-oxazole moiety contributes to potential bioactivity, particularly in targeting central nervous system (CNS) receptors or enzyme inhibition. Its well-defined synthetic pathway ensures high purity and reproducibility, supporting its use in research and pharmaceutical applications.
3-methoxy-1-(5-methyl-1,2-oxazol-4-yl)methylpiperidine structure
2320195-96-6 structure
Product Name:3-methoxy-1-(5-methyl-1,2-oxazol-4-yl)methylpiperidine
CAS No:2320195-96-6
MF:C11H18N2O2
MW:210.272822856903
CID:5338749
Update Time:2025-10-28

3-methoxy-1-(5-methyl-1,2-oxazol-4-yl)methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-((3-methoxypiperidin-1-yl)methyl)-5-methylisoxazole
    • 4-[(3-methoxypiperidin-1-yl)methyl]-5-methyl-1,2-oxazole
    • 3-methoxy-1-(5-methyl-1,2-oxazol-4-yl)methylpiperidine
    • Inchi: 1S/C11H18N2O2/c1-9-10(6-12-15-9)7-13-5-3-4-11(8-13)14-2/h6,11H,3-5,7-8H2,1-2H3
    • InChI Key: NVWFZINGUZKRNE-UHFFFAOYSA-N
    • SMILES: O(C)C1CCCN(CC2C=NOC=2C)C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 201
  • XLogP3: 1
  • Topological Polar Surface Area: 38.5

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Additional information on 3-methoxy-1-(5-methyl-1,2-oxazol-4-yl)methylpiperidine

Comprehensive Overview of 3-methoxy-1-(5-methyl-1,2-oxazol-4-yl)methylpiperidine (CAS No. 2320195-96-6)

The compound 3-methoxy-1-(5-methyl-1,2-oxazol-4-yl)methylpiperidine (CAS No. 2320195-96-6) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical research. This heterocyclic molecule features a piperidine core modified with a methoxy group and a 5-methyl-1,2-oxazol-4-yl substituent, making it a subject of interest for drug discovery and medicinal chemistry. Researchers are particularly intrigued by its potential as a building block for central nervous system (CNS) targeting compounds, given the prevalence of piperidine derivatives in neuroactive drugs.

In the context of current scientific trends, 3-methoxy-1-(5-methyl-1,2-oxazol-4-yl)methylpiperidine aligns with several hot topics in organic chemistry and drug development. The growing demand for novel heterocyclic compounds with improved bioavailability and target specificity has put this molecule in the spotlight. Its oxazole-piperidine hybrid structure offers interesting possibilities for structure-activity relationship (SAR) studies, particularly in the design of G-protein coupled receptor (GPCR) modulators. The presence of both hydrogen bond acceptors and lipophilic groups in its architecture makes it a versatile scaffold for medicinal chemistry applications.

The synthesis and characterization of CAS No. 2320195-96-6 have been discussed in various chemical literature, with particular emphasis on its stereochemical properties and conformational flexibility. The methoxy group at position 3 of the piperidine ring introduces an interesting element of steric hindrance and electronic effects, which can significantly influence the molecule's interactions with biological targets. Recent computational chemistry studies have explored its potential as a privileged structure in drug design, especially for targets requiring sp3-rich frameworks to improve drug-like properties.

From a pharmaceutical perspective, the 5-methyl-1,2-oxazol-4-yl moiety in this compound represents a valuable bioisostere for various aromatic systems commonly found in drug molecules. This feature, combined with the piperidine scaffold, makes 3-methoxy-1-(5-methyl-1,2-oxazol-4-yl)methylpiperidine particularly interesting for researchers working on blood-brain barrier penetration optimization and CNS drug delivery systems. The compound's logP and polar surface area suggest favorable characteristics for orally bioavailable drugs, aligning with current industry preferences.

In analytical chemistry applications, CAS No. 2320195-96-6 presents interesting challenges and opportunities for chromatographic separation and spectroscopic characterization. The presence of both basic nitrogen (in the piperidine ring) and heteroaromatic (oxazole) functionalities creates unique interactions with various stationary phases in HPLC and other separation techniques. Recent advances in UHPLC-MS methods have enabled more precise analysis of such complex molecules, supporting their development in pharmaceutical applications.

The growing interest in 3-methoxy-1-(5-methyl-1,2-oxazol-4-yl)methylpiperidine reflects broader trends in medicinal chemistry toward three-dimensional molecular architectures and saturated heterocycles. As the pharmaceutical industry moves away from flat, aromatic-heavy structures toward more complex, sp3-rich molecules, compounds like this are gaining prominence. Their potential for improved target selectivity and reduced off-target effects makes them particularly valuable in the development of next-generation therapeutics.

Future research directions for CAS No. 2320195-96-6 may include exploration of its metabolic stability, cytochrome P450 interactions, and potential as a molecular probe for studying biological systems. The compound's modular structure also lends itself well to combinatorial chemistry approaches, where systematic modifications could yield valuable structure-activity relationship data. As computational prediction tools become more sophisticated, the ability to model and predict the behavior of such complex molecules continues to improve, opening new avenues for their application in drug discovery.

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